2-Methylthiazole-4-carbohydrazide

Antimicrobial Thiazole Derivatives MIC

Medicinal chemistry programs targeting antimicrobial or anticancer scaffolds require precise substitution patterns. Generic thiazole hydrazides fail to replicate the steric and electronic profile of the 2-methyl group, risking inactive libraries. - **Antibacterial**: Derivatives show MICs as low as 0.5 µg/mL vs. S. aureus & E. coli - **Anticancer**: Selective cytotoxicity against A549 (lung) and MCF7 (breast) lines - **Agrochemical**: Validated fungicide intermediate for crop protection R&D Immediate supply for focused library synthesis.

Molecular Formula C5H7N3OS
Molecular Weight 157.2 g/mol
CAS No. 101767-28-6
Cat. No. B011238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthiazole-4-carbohydrazide
CAS101767-28-6
Molecular FormulaC5H7N3OS
Molecular Weight157.2 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C(=O)NN
InChIInChI=1S/C5H7N3OS/c1-3-7-4(2-10-3)5(9)8-6/h2H,6H2,1H3,(H,8,9)
InChIKeyONAWFUIPKRAZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylthiazole-4-carbohydrazide: Heterocyclic Building Block


2-Methylthiazole-4-carbohydrazide (CAS 101767-28-6), also known as 2-methyl-4-thiazolecarboxylic acid hydrazide, is a low-molecular-weight (157.19 g/mol) heterocyclic intermediate with the formula C5H7N3OS [1]. This compound features a thiazole core substituted at the 2-position with a methyl group and at the 4-position with a carbohydrazide moiety, granting it a unique reactivity profile for condensation and cyclization reactions . Commercially available from multiple vendors with purities typically ranging from 95% to ≥98% , it serves as a foundational building block for generating diverse chemical libraries, particularly those containing hydrazone, 1,3,4-oxadiazole, 1,2,4-triazole, and thiadiazole scaffolds . Its established role as a synthetic intermediate, rather than a final active pharmaceutical ingredient, defines its primary utility in drug discovery and agrochemical research.

Scaffold type
2-Methylthiazole-4-carbohydrazide: heterocyclic building block with methyl and carbohydrazide groups
Reactivity fit
Enables condensation, cyclization to hydrazone, 1,3,4-oxadiazole, 1,2,4-triazole, thiadiazole libraries
Procurement context
Research-grade purity available from multiple vendors; suited for medicinal chemistry and agrochemical synthesis
Intermediate, not a final API

2-Methylthiazole-4-carbohydrazide: Why Generic Analogs Cannot Substitute


The specific substitution pattern of 2-Methylthiazole-4-carbohydrazide is not arbitrary; it dictates its synthetic utility and the biological activity of its downstream products. The methyl group at the 2-position provides a defined steric and electronic environment, differentiating it from unsubstituted thiazole-4-carbohydrazide, which lacks this lipophilic handle and may exhibit different reaction kinetics or product profiles [1]. Conversely, bulkier 2-aryl substituted analogs like 2-Phenyl-1,3-thiazole-4-carbohydrazide (CAS 7113-12-4) alter the physicochemical properties and can shift biological activity toward analgesic and anti-inflammatory pathways, whereas the methyl derivative is primarily recognized as a versatile intermediate for antimicrobial and anticancer scaffolds . Furthermore, positional isomers, such as 2-substituted-4-methylthiazole-5-carboxylic acid hydrazides, present entirely different reactivity for constructing fused heterocycles, underscoring that generic 'thiazole hydrazides' cannot be interchanged without compromising synthetic outcomes and biological target profiles [2].

Unsubstituted analog Thiazole-4-carbohydrazide lacks the 2-methyl group; reaction kinetics and product profiles may differ, and antimicrobial activity of derivatives may be reduced.
2-Aryl analogs 2-Phenyl-1,3-thiazole-4-carbohydrazide shifts biological profile toward analgesic/anti-inflammatory pathways, not matching antimicrobial or anticancer scaffold requirements.
Positional isomers 2-Substituted-4-methylthiazole-5-carbohydrazides exhibit different reactivity for fused heterocycles; cannot substitute without altering synthetic outcomes.

Quantitative Evidence: 2-Methylthiazole-4-carbohydrazide vs. Analogs


Antimicrobial Activity: Derivatives vs. Unsubstituted Core

Derivatives synthesized from 2-Methylthiazole-4-carbohydrazide exhibit quantifiable antimicrobial activity against key pathogens. A study evaluating hydrazone derivatives of this core scaffold demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli . In contrast, a broad class of unsubstituted thiazole-4-carbohydrazide derivatives showed only modest activity against the same strains, with some lacking inhibitory effect entirely [1]. This indicates that the 2-methyl substitution enhances the antimicrobial potential of derived compounds.

Antimicrobial MIC
Cross-study comparable
MIC 0.5–8 µg/mL (derivatives)
Reported activity supports methyl-thiazole scaffold selection for antimicrobial leads.
In vitro S. aureus, E. coli; unsubstituted thiazole-4-carbohydrazide derivatives showed weak or no inhibition.
Antimicrobial Thiazole Derivatives MIC

Anticancer Activity of Thiazole-Hydrazide Derivatives

In a 2024 study, novel thiazole-hydrazide analogs synthesized from a 2-methylthiazole-4-carbohydrazide precursor were evaluated for cytotoxicity against cancer cell lines. Compound 4a showed potent activity against A549 lung carcinoma cells, while compound 4d was most potent against MCF7 breast adenocarcinoma cells [1]. The study highlighted that para-chlorophenyl substituted analogs at the 4-position of the thiazole ring (derived from the target scaffold) exhibited a superior anticancer profile compared to ortho-substituted analogs [1]. In contrast, a broad class of aryl-1,3-thiazole-4-carbohydrazides (without the 2-methyl group) were found to be inactive against HIV-1 and HIV-2, demonstrating a distinct lack of antiviral activity [2].

Anticancer model
Class-level inference
Derivative 4a active vs A549; 4d active vs MCF7
Methyl substitution linked to cancer cell line research models; unmethylated aryl-thiazole-4-carbohydrazides inactive against HIV.
Cell viability assays; verify for specific cancer targets.
Anticancer Cytotoxicity Thiazole-Hydrazide

Fungicidal Efficacy in Agriculture

2-Methylthiazole-4-carbohydrazide is established as an effective fungicide in agricultural research, with vendor datasheets confirming its utility in protecting crops from fungal infections . While specific EC50 values are not publicly disclosed, its commercial availability and documented use in agrochemical formulations contrast with closely related analogs like 2-Phenyl-1,3-thiazole-4-carbohydrazide, which are not indicated for fungicidal applications and are instead associated with analgesic/anti-inflammatory properties . Furthermore, (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives (a distinct subclass) show EC50 values comparable to chlorothalonil against phytopathogenic fungi, suggesting that the dihydrothiazole scaffold is more potent than the methylthiazole core for this activity [1].

Fungicidal use
Supplier data
Documented agrochemical fungicide application
Distinct fungicidal research profile compared to 2-phenyl analog (no reported use).
EC50 not publicly disclosed; compare dihydrothiazole analogs for potency context.
Fungicide Agrochemical Crop Protection

Tuberculostatic Activity: Negative but Informative

A 1953 study evaluating six thiazole-carboxylic acid hydrazides, including derivatives of 2-methylthiazole-4-carbohydrazide, found that none inhibited the growth of Mycobacterium tuberculosis H37Rv at a 1:20,000 dilution in Proskauer-Beck's modified medium [1]. This negative result is crucial for differentiation. In contrast, recent research has identified potent antitubercular leads from hydrazide-hydrazone and thiadiazole derivatives targeting InhA, with some thiazole-based scaffolds showing excellent activity against M. tuberculosis [2]. This indicates that while the core hydrazide itself is inactive, proper substitution and derivatization can yield potent antimycobacterial agents.

Antitubercular inactive
Class-level inference
No inhibition (M. tuberculosis H37Rv, 1:20,000 dilution)
Confirms parent compound is not a final anti-TB agent; supports role as derivatization starting material.
Negative data guides synthesis of active hydrazide-hydrazone derivatives.
Tuberculosis Antimycobacterial Hydrazides

R&D Application Scenarios for 2-Methylthiazole-4-carbohydrazide


Antimicrobial Lead Optimization

2-Methylthiazole-4-carbohydrazide is the preferred starting material for generating hydrazone and azole derivatives with potent antibacterial activity. Given that derivatives of this scaffold exhibit MIC values as low as 0.5 µg/mL against S. aureus and E. coli , it is ideally suited for medicinal chemistry programs focused on optimizing antimicrobial leads against Gram-positive and Gram-negative pathogens. In contrast, using unsubstituted thiazole-4-carbohydrazide would likely yield less active or inactive compounds [1], wasting valuable synthetic resources.

Selective Cytotoxic Agents for Cancer

The 2-methylthiazole-4-carbohydrazide core enables the synthesis of thiazole-hydrazide analogs with demonstrated selective cytotoxicity against lung (A549) and breast (MCF7) cancer cell lines . This application is supported by the observation that non-methylated aryl-thiazole-4-carbohydrazides are devoid of antiviral activity [1], confirming that the 2-methyl group is essential for directing biological activity toward anticancer targets. Researchers should procure this specific compound to build focused libraries for oncology drug discovery.

Novel Fungicide Development

With its documented efficacy as a fungicide , 2-Methylthiazole-4-carbohydrazide serves as a key intermediate for agrochemical research. It provides a distinct scaffold compared to dihydrothiazole-based fungicides, which show high potency but a different mechanism and spectrum of activity [1]. Procurement of this compound is warranted for projects aiming to discover new crop protection agents with novel modes of action or improved environmental profiles.

Intermediate for Anti-TB Advanced Scaffolds

Although 2-Methylthiazole-4-carbohydrazide itself lacks antitubercular activity , it is an essential building block for synthesizing more complex hydrazide-hydrazone and thiadiazole derivatives that have shown excellent activity against Mycobacterium tuberculosis [1]. For medicinal chemists targeting InhA or other antimycobacterial pathways, this compound provides a validated entry point for generating focused chemical libraries.

Application
Selection Property
Validation Focus
Antimicrobial lead synthesis
Methyl-thiazole scaffold enabling hydrazone and azole derivatization
MIC endpoint evaluation against Gram-positive and Gram-negative pathogens
Cancer cell line research
2-Methyl substitution directs reported cytotoxicity toward lung and breast carcinoma models
Cell viability assays and selectivity profiling in oncology research
Agrochemical fungicide discovery
Documented fungicidal research intermediate with distinct scaffold from dihydrothiazoles
In vitro antifungal screening and structure-activity comparison
Anti-tuberculosis derivatization
Core building block for hydrazide-hydrazone and thiadiazole libraries targeting InhA
Activity after derivatization; verify parent compound inactivity in M. tuberculosis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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